2-[(3-methylbenzyl)sulfanyl]-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of ethyl cyanoacetate in a cyclocondensation reaction with 2,3-diaminopyridine at high temperatures .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often rely on scalable synthetic routes that provide high yields and purity. These methods typically involve the use of commercially available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, followed by nucleophilic substitution and reduction steps .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities and applications.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a bioisostere of purines makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C14H13N3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H13N3S/c1-10-4-2-5-11(8-10)9-18-14-16-12-6-3-7-15-13(12)17-14/h2-8H,9H2,1H3,(H,15,16,17) |
InChI Key |
XHXISUQBHHTIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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